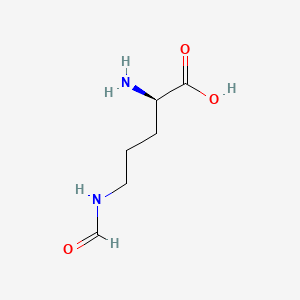

N~5~-Formyl-D-ornithine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N~5~-Formyl-D-ornithine, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.173. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Enzyme Interactions

N~5~-Formyl-D-ornithine plays a critical role in the biosynthesis of various nitrogen-containing compounds. It is involved in the enzymatic pathways that lead to the production of siderophores, which are essential for iron acquisition in microorganisms. For instance, studies have shown that this compound is a precursor in the biosynthetic pathway of pyoverdines, which are high-affinity iron chelators produced by Pseudomonas aeruginosa .

Case Study: Pyoverdine Biosynthesis

- Enzyme : l-Ornithine-N5-monooxygenase (PvdA)

- Function : Catalyzes the hydroxylation of ornithine to form N~5~-hydroxy-D-ornithine, which subsequently leads to the formation of pyoverdines.

- Application : Target for developing inhibitors to combat Pseudomonas aeruginosa infections by disrupting iron acquisition mechanisms.

Pharmaceutical Applications

This compound has been explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. Its derivatives have exhibited various pharmacological activities, including antimicrobial properties.

Data Table: Pharmacological Activities of this compound Derivatives

Microbial Interactions and Ecological Role

In microbial ecology, this compound is significant for its role in nitrogen metabolism and its involvement in the production of secondary metabolites. These metabolites can influence plant-microbe interactions, enhancing plant growth or providing defense mechanisms against pathogens.

Case Study: Plant-Microbe Interactions

Research indicates that microbes producing siderophores containing ornithine derivatives enhance nutrient availability to plants, promoting growth under nutrient-limited conditions. This interaction underscores the ecological importance of this compound in agricultural biotechnology.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

- Drug Development : Further exploration of its derivatives as potential antimicrobial agents against resistant pathogens.

- Biotechnology : Utilizing genetic engineering to enhance the biosynthesis pathways involving this compound for increased production of valuable metabolites.

- Ecological Studies : Investigating its role in soil health and plant interactions, particularly in sustainable agriculture practices.

Propiedades

Número CAS |

160200-91-9 |

|---|---|

Fórmula molecular |

C6H12N2O3 |

Peso molecular |

160.173 |

Nombre IUPAC |

(2R)-2-amino-5-formamidopentanoic acid |

InChI |

InChI=1S/C6H12N2O3/c7-5(6(10)11)2-1-3-8-4-9/h4-5H,1-3,7H2,(H,8,9)(H,10,11)/t5-/m1/s1 |

Clave InChI |

YKSXCJIDQPBVSY-RXMQYKEDSA-N |

SMILES |

C(CC(C(=O)O)N)CNC=O |

Sinónimos |

D-Ornithine, N5-formyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.